molecular formula C11H12Br2O B13871073 2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)Benzene

2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)Benzene

Cat. No.: B13871073
M. Wt: 320.02 g/mol
InChI Key: UUFMPTPBGNADAD-UHFFFAOYSA-N
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Description

2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)benzene is an organic compound with the molecular formula C11H12Br2O. This compound is characterized by the presence of two bromine atoms, a bromomethyl group, and a cyclopropylmethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)benzene typically involves the bromination of 1-(bromomethyl)-4-(cyclopropylmethoxy)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding brominated phenols or quinones.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding dehalogenated compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of brominated phenols or quinones.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)benzene has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the cyclopropylmethoxy group play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-(cyclopropylmethoxy)-3-(methoxymethyl)benzene
  • 2-bromo-1-(cyclopropylmethoxy)-4-(methoxymethyl)benzene

Uniqueness

2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)benzene is unique due to the presence of both bromomethyl and cyclopropylmethoxy groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for diverse applications in research and industry.

Properties

Molecular Formula

C11H12Br2O

Molecular Weight

320.02 g/mol

IUPAC Name

2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)benzene

InChI

InChI=1S/C11H12Br2O/c12-6-9-3-4-10(5-11(9)13)14-7-8-1-2-8/h3-5,8H,1-2,6-7H2

InChI Key

UUFMPTPBGNADAD-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)CBr)Br

Origin of Product

United States

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